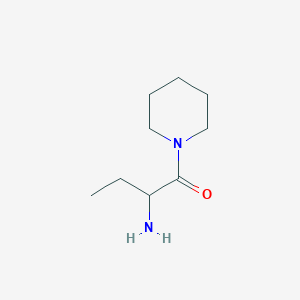
2-Amino-1-(piperidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(piperidin-1-yl)butan-1-one is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by the presence of an amino group and a piperidine ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(piperidin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-piperidinylbutan-1-one with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-1-(piperidin-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s amino group and piperidine ring allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Another piperidine derivative with similar structural features.
1-Phenyl-4-(piperidin-1-yl)butan-1-one: A compound with a phenyl group attached to the piperidine ring.
Uniqueness
2-Amino-1-(piperidin-1-yl)butan-1-one is unique due to its specific combination of an amino group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Actividad Biológica
2-Amino-1-(piperidin-1-yl)butan-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Research indicates that this compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It has been shown to modulate the activity of dopamine and norepinephrine transporters, influencing neurotransmission and potentially offering therapeutic effects in conditions like depression and anxiety disorders .
Key Findings:
- Neurotransmitter Modulation : The compound acts as a selective inhibitor of dopamine and norepinephrine reuptake, with minimal effects on serotonin transporters. This selectivity is crucial for developing treatments for conditions like ADHD and depression without the side effects associated with serotonin modulation .
Biological Activity Data
The following table summarizes the biological activities observed with this compound and related compounds:
Case Study 1: Neuropharmacological Effects
In a study assessing the neuropharmacological effects of this compound, researchers found that administration in animal models resulted in increased locomotor activity, paralleling dopamine receptor activation. This suggests potential applications in treating neurodegenerative diseases .
Case Study 2: Anticancer Properties
Another study investigated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Results indicated that the compound induced significant apoptosis at concentrations below 10 µM, highlighting its potential as an anticancer agent .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-amino-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7,10H2,1H3 |
Clave InChI |
ZCICKIPNYNVXMI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)N1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















